Lipophilicity (XLogP3-AA) Comparison: 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine vs. 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
The target compound exhibits an XLogP3-AA of 1.3, representing moderately balanced lipophilicity for oral bioavailability and CNS penetration prediction [1]. In comparison, the 2-fluoro analog (2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine, CAS 1248407-47-7) has a reported XLogP3-AA of approximately 0.9–1.0 . This difference of 0.3–0.4 log units indicates the methyl group contributes measurably to lipophilicity without exceeding the drug-likeness threshold of LogP <5.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1248407-47-7): XLogP3-AA ≈ 0.9–1.0 |
| Quantified Difference | Δ = +0.3 to +0.4 log units (higher lipophilicity for target) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The higher XLogP of the target compound predicts improved membrane permeability relative to the 2-fluoro analog, which may be critical when selecting building blocks for cell-active probe synthesis where passive diffusion limits intracellular target engagement.
- [1] PubChem. 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine – Computed Properties, XLogP3-AA. PubChem CID 46209955. View Source
